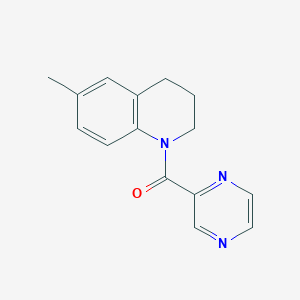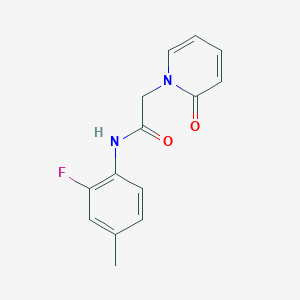
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities and has been the subject of several scientific studies.
Mechanism of Action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone is not yet fully understood. However, several studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone has been found to possess several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to reduce inflammation and oxidative stress in the body, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone has been reported in several research studies. One of the most commonly used methods is the condensation reaction between 6-methyl-1,2,3,4-tetrahydroquinoline-3-carbaldehyde and pyrazin-2-ylhydrazine. The reaction is typically carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is obtained in good yields.
Scientific Research Applications
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone has been the subject of several scientific studies due to its potential use in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-4-5-14-12(9-11)3-2-8-18(14)15(19)13-10-16-6-7-17-13/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYHGGLKRFLCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyrazin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)












